molecular formula C6H9ClOS2 B012884 1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) CAS No. 106760-47-8

1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)

Cat. No.: B012884
CAS No.: 106760-47-8
M. Wt: 196.7 g/mol
InChI Key: VYQBFMUHAIBYLF-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is an organosulfur compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions. One common method includes the cyclization of a dithiol with a carbonyl chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Amides, esters, or other substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It can be used in the design of enzyme inhibitors or as a precursor for the synthesis of biologically active compounds.

Industry

In the industrial sector, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used in the production of polymers and other materials that require sulfur-containing components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The dithiolane ring provides additional stability and reactivity, allowing for diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-1,3-dithiolane-2-thione
  • 4,5-Dimethyl-1,3-dithiolane-2-ol
  • 4,5-Dimethyl-1,3-dithiolane-2-one

Uniqueness

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is unique due to its specific stereochemistry and the presence of both a dithiolane ring and a carbonyl chloride group. This combination of features provides distinct reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

106760-47-8

Molecular Formula

C6H9ClOS2

Molecular Weight

196.7 g/mol

IUPAC Name

(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride

InChI

InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1

InChI Key

VYQBFMUHAIBYLF-QWWZWVQMSA-N

SMILES

CC1C(SC(S1)C(=O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H](SC(S1)C(=O)Cl)C

Canonical SMILES

CC1C(SC(S1)C(=O)Cl)C

Synonyms

1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)

Origin of Product

United States

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